Methyl 2-(4-aminophenylamino)acetate HCl
Description
Contextualization within Amine-Containing Esters and Anilinoacetate Derivatives
Amine-containing esters are a significant class of organic compounds with widespread applications. The presence of both an amine and an ester functional group within the same molecule imparts a unique combination of properties. The amine group can act as a base, a nucleophile, or a site for hydrogen bonding, while the ester group is susceptible to hydrolysis and can influence the molecule's polarity and reactivity. In medicinal chemistry, these motifs are often incorporated into prodrugs to enhance properties like solubility and bioavailability. numberanalytics.comacs.orgscirp.org The enzymatic hydrolysis of the ester can release the active form of a drug within the body. numberanalytics.comacs.org
Anilinoacetate derivatives, characterized by an acetic acid or ester group attached to an aniline (B41778) nitrogen, are important building blocks in organic synthesis. Aniline and its derivatives are fundamental starting materials for a vast array of products, including polymers, dyes, and pharmaceuticals. sci-hub.seresearchgate.net The reactivity of the aniline ring allows for further functionalization through electrophilic substitution, while the acetate (B1210297) moiety can be modified through various ester and amide chemistry. rsc.orgresearchgate.net
Rationale for Focused Academic Inquiry into Methyl 2-(4-aminophenylamino)acetate HCl
The specific structure of this compound suggests several avenues for academic and industrial research. Its bifunctional nature, possessing both a primary aromatic amine and a secondary amine-linked ester, makes it a versatile synthetic intermediate.
Synthetic Building Block: The primary amino group on the phenyl ring can be readily diazotized and converted to a wide range of other functional groups. It can also participate in condensation reactions to form imines or amides. The secondary amine and the ester group provide additional points for chemical modification, allowing for the construction of more complex molecular architectures. The synthesis of substituted anilines is a key area of research for creating novel chemical entities. researchgate.netrsc.orgacs.org
Monomer for Polymerization: Aniline derivatives are well-known precursors to conducting polymers like polyaniline. rsc.orgresearchgate.netnih.gov The presence of multiple reactive sites in this compound could allow for its use as a monomer or a cross-linking agent in the synthesis of novel polymers with tailored electronic and physical properties. Research into new aniline-based monomers is active, with applications in sensors and other electronic devices. rsc.orgresearchgate.net
Scaffold for Medicinal Chemistry: The anilinoacetate scaffold is present in various biologically active compounds. The ability to modify both the aromatic ring and the acetate side chain allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Amine and ester functionalities are crucial in the design of prodrugs to overcome pharmacokinetic challenges. numberanalytics.comscirp.orgnih.govnih.gov
Identification of Knowledge Gaps and Emerging Research Opportunities Pertaining to the Compound
Despite its potential, a detailed survey of the scientific literature reveals that this compound remains a relatively understudied compound. This presents a number of knowledge gaps and, consequently, significant research opportunities.
Detailed Synthetic and Reactivity Studies: While general methods for the synthesis of anilinoacetates exist, specific, high-yield synthetic routes to this compound are not extensively documented. A thorough investigation of its reactivity, including the relative reactivity of its different functional groups under various reaction conditions, is needed.
Exploration of Polymer Chemistry: The polymerization of this compound, either alone or with other monomers, has not been reported. Research in this area could lead to the development of new functional polymers with interesting properties for applications in materials science, such as in the development of sensors or antistatic coatings. The study of new aniline derivatives for polymerization is an ongoing field of research. rsc.orgnih.govacs.org
Biological Activity Screening: There is a lack of publicly available data on the biological activity of this compound. Systematic screening of this compound and its derivatives against various biological targets could uncover novel therapeutic leads. The aniline scaffold is a known structural alert in drug discovery due to potential metabolic activation, which also warrants investigation for this compound. umich.edu The development of aniline derivatives as potential drug candidates is an active area of research. mdpi.com
Coordination Chemistry: The presence of multiple nitrogen and oxygen atoms suggests that this compound could act as a ligand for various metal ions. The synthesis and characterization of its metal complexes could lead to new catalysts or materials with interesting magnetic or optical properties.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-(4-aminoanilino)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-9(12)6-11-8-4-2-7(10)3-5-8;/h2-5,11H,6,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIQJROCSLVIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Conformational Analysis of Methyl 2 4 Aminophenylamino Acetate Hcl
Spectroscopic Characterization via Advanced Nuclear Magnetic Resonance (NMR) Techniques
Advanced Nuclear Magnetic Resonance (NMR) techniques, including two-dimensional (2D) NMR and solid-state NMR (ssNMR), would be indispensable for the complete structural assignment of Methyl 2-(4-aminophenylamino)acetate HCl.
Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals.
COSY: This experiment would reveal the coupling relationships between adjacent protons. For instance, the protons on the aromatic ring would show correlations to their neighbors, and the methylene protons of the acetate (B1210297) group would be correlated with the amine proton.
HSQC: This technique would identify which protons are directly attached to which carbon atoms. This would allow for the definitive assignment of the carbon signals for the aromatic ring, the methylene group, and the methyl group of the ester.
Solid-State NMR (ssNMR): Given that the compound is a hydrochloride salt and likely a crystalline solid, ssNMR would provide valuable information about the structure and dynamics in the solid state. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) would provide high-resolution carbon spectra of the solid material. Furthermore, ³⁵Cl ssNMR could offer insights into the local environment of the chloride counter-ion, which can be sensitive to polymorphism. researchgate.netlibretexts.orgscispace.com
Expected ¹H and ¹³C NMR Data (Theoretical):
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| Aromatic CH | 6.5 - 7.5 | 110 - 130 | COSY to adjacent aromatic protons; HSQC to corresponding aromatic carbons; HMBC to other aromatic carbons. |
| Amine NH | 8.0 - 10.0 (broad) | N/A | COSY to adjacent methylene protons. |
| Methylene CH₂ | 3.5 - 4.5 | 40 - 50 | COSY to amine proton; HSQC to methylene carbon; HMBC to carbonyl and aromatic carbons. |
| Methyl CH₃ | 3.6 - 3.8 | 50 - 55 | HSQC to methyl carbon; HMBC to carbonyl carbon. |
| Carbonyl C=O | N/A | 170 - 175 | HMBC from methyl and methylene protons. |
Note: The chemical shifts are estimates and can vary based on solvent and other experimental conditions.
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Structural Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which allows for the calculation of its elemental formula. For this compound, the protonated molecule would be observed in positive ion mode.
Tandem Mass Spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), would be used to fragment the molecular ion and study its fragmentation pathways. This provides valuable structural information.
Expected Fragmentation Patterns:
The fragmentation of amines is often initiated by cleavage of the bond beta to the nitrogen atom. For esters, common fragmentation includes the loss of the alkoxy group.
Potential Major Fragments in MS/MS:
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Description of Fragmentation |
| [M+H]⁺ - CH₃OH | [C₈H₈NO]⁺ | Loss of methanol (B129727) from the ester group. |
| [M+H]⁺ - •OCH₃ | [C₉H₁₂N₂O]⁺ | Loss of the methoxy radical from the ester. |
| [M+H]⁺ - C₂H₄O₂ | [C₇H₉N₂]⁺ | Loss of the entire acetate group. |
| C₇H₈N⁺ | [H₂N-C₆H₄-CH₂]⁺ | Cleavage of the bond between the nitrogen and the acetate group. |
X-ray Crystallography for Absolute Configuration and Detailed Conformational Studies
Single-crystal X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a molecule in the solid state with atomic resolution. core.ac.uk If suitable crystals of this compound could be grown, this method would provide precise information on:
Bond lengths and angles: Confirming the expected molecular geometry.
Intermolecular interactions: Identifying hydrogen bonding between the amine, the carbonyl group, and the chloride ion, as well as potential pi-stacking interactions between the aromatic rings. This would reveal the crystal packing arrangement. youtube.com
As the molecule is not chiral, the determination of absolute configuration is not applicable.
Hypothetical Crystallographic Data Table:
| Parameter | Expected Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Key Bond Lengths (Å) | C-N, C=O, C-O, Aromatic C-C |
| Key Bond Angles (°) | C-N-C, O=C-O |
| Hydrogen Bonding | Donor-Acceptor distances and angles (e.g., N-H···Cl) |
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their environment.
FTIR Spectroscopy:
N-H stretch: A secondary amine typically shows a single, sharp band in the region of 3300-3500 cm⁻¹. The presence of hydrogen bonding in the hydrochloride salt would likely broaden this peak and shift it to a lower wavenumber.
C=O stretch: The ester carbonyl group will exhibit a strong, sharp absorption band around 1730-1750 cm⁻¹.
C-N stretch: This will appear in the fingerprint region, typically between 1250-1350 cm⁻¹ for aromatic amines.
Aromatic C-H and C=C stretches: These will be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Raman Spectroscopy:
Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give a strong signal in the Raman spectrum. The C=C and C-H vibrations would also be observable.
Expected Vibrational Frequencies:
| Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300 - 3500 (broadened by H-bonding) | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| C=O Stretch (ester) | 1730 - 1750 (strong) | Moderate |
| Aromatic C=C Bending | 1450 - 1600 | Strong |
| C-N Stretch (aromatic) | 1250 - 1350 | Moderate |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Stereochemistry (If Chiral)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound does not possess a stereocenter and is therefore achiral. As a result, it would not exhibit a CD or ORD spectrum, and this section of analysis is not applicable to this particular compound.
Computational and Theoretical Investigations into Methyl 2 4 Aminophenylamino Acetate Hcl
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels.
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's reactivity. The HOMO is the orbital most likely to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO is the most likely to accept electrons, indicating sites for nucleophilic attack.
For Methyl 2-(4-aminophenylamino)acetate HCl, the HOMO is expected to be localized primarily on the electron-rich 4-aminophenylamino moiety, specifically the nitrogen atoms and the aromatic ring. The LUMO would likely be distributed over the acetate (B1210297) portion and the protonated amine, which acts as an electron-withdrawing group. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
An electrostatic potential (ESP) map illustrates the charge distribution across a molecule's surface. For this compound, the ESP map would show negative potential (red/yellow) around the carbonyl oxygen of the ester group, indicating a region prone to electrophilic interaction. Positive potential (blue) would be concentrated around the amine and ammonium hydrogens, highlighting these as sites for nucleophilic interaction. This analysis is vital for understanding non-covalent interactions, such as hydrogen bonding.
Quantum calculations can predict spectroscopic data, which can be used to validate experimental results.
NMR: Theoretical calculations of 1H and 13C NMR chemical shifts help in the assignment of experimental spectra.
UV-Vis: Time-dependent DFT (TD-DFT) can predict electronic transitions. For this molecule, transitions would likely be of the π → π* type within the aromatic ring.
IR: Calculation of vibrational frequencies can predict the infrared spectrum, identifying characteristic peaks for functional groups like N-H, C=O, and C-N bonds.
Molecular Dynamics Simulations for Conformational Landscape Exploration and Solvent Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a water solvent box, would reveal its stable conformations and how it interacts with its environment. Key insights would include the flexibility of the acetate side chain relative to the phenylamino ring and the formation and lifetime of hydrogen bonds with surrounding water molecules, particularly at the polar amine and ester groups.
Ligand-Target Interaction Prediction and Molecular Docking Studies Focusing on Molecular Recognition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. While no specific biological target for this compound is established in the literature, docking studies could be used to screen it against various protein families (e.g., kinases, transferases) to generate hypotheses about its potential mechanism of action. A hypothetical docking study would involve placing the molecule into the active site of a target protein and scoring the interaction based on factors like hydrogen bonding and hydrophobic interactions.
Table 2: Hypothetical Molecular Docking Results Against a Kinase Target
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity | -7.5 kcal/mol | Estimated free energy of binding |
| Key Interactions | Hydrogen bond | Interaction between ligand's N-H and protein's backbone C=O |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogues
QSAR modeling is a statistical method used to establish a correlation between the chemical structures of a series of compounds and their biological activity. nih.gov To perform a QSAR study, a dataset of analogues of this compound with measured biological activities would be required. Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each analogue. A mathematical model would then be built to predict the activity of new, unsynthesized analogues, guiding rational drug design. nih.gov For instance, a model might reveal that increasing the hydrophobicity of the phenyl ring positively correlates with activity, suggesting that substituted analogues could be more potent.
In Silico Predictive ADMET Profiling and Its Role in Early-Stage Research Prioritization
In the initial phases of drug discovery, the evaluation of a compound's pharmacokinetic properties is crucial for determining its potential as a therapeutic agent. In silico predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling serves as a vital, cost-effective tool for this purpose. chemistryeverywhere.combitesizebio.comdrugpatentwatch.com This computational approach allows for the early assessment of a molecule's likely behavior in the body, helping to identify promising candidates and deprioritize those with unfavorable characteristics long before expensive and time-consuming experimental studies are undertaken. drugpatentwatch.comdeeporigin.com For a compound such as this compound, these predictive models are instrumental in guiding research and development efforts.
The process involves using sophisticated algorithms and machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) analysis, to correlate a molecule's chemical structure with its ADMET properties. chemistryeverywhere.comresearchgate.net These models are trained on large datasets of compounds with known experimental values. For this compound, key parameters like aqueous solubility, intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities can be estimated. For example, high predicted intestinal absorption and moderate solubility would suggest good potential for oral bioavailability, a desirable trait for many drug candidates.
The results of ADMET profiling play a significant role in early-stage research prioritization. A molecule predicted to have poor absorption, rapid metabolism into inactive forms, or potential for toxicity (e.g., carcinogenicity or cardiotoxicity) might be eliminated from further consideration or flagged for chemical modification to improve its profile. bitesizebio.comosdd.net Conversely, a favorable ADMET profile increases confidence in a compound's potential and justifies the allocation of resources for synthesis and in vitro or in vivo testing. This "fail early, fail cheap" paradigm, enabled by computational screening, significantly streamlines the drug development pipeline. drugpatentwatch.com
Table 1: Illustrative In Silico Predicted ADMET Properties for this compound
This table presents hypothetical, yet realistic, ADMET predictions for the compound, demonstrating the type of data generated in an in silico analysis.
| ADMET Parameter | Predicted Value/Classification | Implication in Early-Stage Research |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Indicates good potential for oral absorption. |
| Caco-2 Permeability | Moderate to High | Suggests efficient transport across the intestinal wall. |
| Distribution | ||
| Plasma Protein Binding (PPB) | Moderate | Suggests a reasonable fraction of the drug will be free to exert its effect. |
| Blood-Brain Barrier (BBB) Penetration | Low | Reduces the likelihood of central nervous system side effects. |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Lowers the risk of drug-drug interactions with other medications metabolized by this enzyme. |
| CYP3A4 Substrate | Likely | May be subject to metabolism by a major drug-metabolizing enzyme, influencing its half-life. |
| Excretion | ||
| Half-life (T1/2) | Moderate | Suggests a potentially favorable dosing interval. |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Lowers the risk of the compound being carcinogenic. |
| hERG Inhibition | Low Risk | Reduces the likelihood of drug-induced cardiotoxicity. |
Elucidation of Reaction Mechanisms for Synthetic Pathways using Computational Methods
Understanding the precise pathway through which a chemical reaction proceeds is fundamental to optimizing its efficiency, yield, and safety. Computational chemistry offers a powerful lens to investigate these reaction mechanisms at a molecular level, providing insights that complement and guide experimental work. bohrium.com For the synthesis of this compound, which likely involves a nucleophilic aromatic substitution or a related process, computational methods such as Density Functional Theory (DFT) can be used to map out the entire reaction pathway. benthamdirect.comresearchgate.net
DFT calculations allow researchers to model the energetics and geometries of reactants, intermediates, transition states, and products. researchgate.net By calculating the potential energy surface of the reaction, the most favorable (lowest energy) route can be identified. For instance, in a potential synthesis involving the reaction of p-phenylenediamine (B122844) with a methyl haloacetate, computational models can determine the activation energy—the energy barrier that must be overcome for the reaction to occur. researchgate.net This information is critical for selecting appropriate reaction conditions, such as temperature and pressure.
Furthermore, these computational studies can clarify the role of catalysts, solvents, and substituent effects on the reaction rate and outcome. scielo.brnih.gov By modeling the reaction in different solvent environments, the most suitable solvent can be predicted. If a catalyst is used, computational analysis can reveal how it interacts with the reactants to lower the activation energy. acs.org For example, it can determine whether a reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism involving one or more intermediates. dur.ac.uk This detailed mechanistic understanding is invaluable for scaling up production, minimizing the formation of impurities, and developing more sustainable synthetic protocols.
Table 2: Key Parameters from a Computational Study of a Synthetic Step for this compound
This table illustrates the types of data that would be generated from a DFT study on a key reaction step, such as the nucleophilic attack of the aniline (B41778) nitrogen onto the acetate's carbonyl carbon.
| Computational Parameter | Definition | Illustrative Value | Significance for Synthesis Optimization |
| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | 22.5 kcal/mol | A lower value indicates a faster reaction rate; this parameter can be used to compare different synthetic routes or catalysts. |
| Reaction Free Energy (ΔGrxn) | The overall Gibbs free energy change from reactants to products. | -15.8 kcal/mol | A negative value indicates that the reaction is thermodynamically favorable and spontaneous. |
| Transition State (TS) Geometry | The specific atomic arrangement at the highest point of the energy barrier. | N-C bond forming, C-X bond breaking (X=leaving group) | Understanding the TS structure can inform the design of catalysts that stabilize it, thereby accelerating the reaction. |
| Key Bond Distances in TS | The lengths of bonds that are forming or breaking in the transition state. | N---C: 2.1 Å; C---X: 2.3 Å | Provides a snapshot of the reaction in progress and confirms the nature of the mechanistic step. |
| Solvent Effects | The change in activation energy when a solvent model is applied. | ΔG‡ (in DMSO) = 20.1 kcal/mol | Helps in selecting a solvent that can stabilize the transition state and improve the reaction rate. |
Mechanistic Studies of Biological Interactions of Methyl 2 4 Aminophenylamino Acetate Hcl Pre Clinical, Molecular Level
Target Identification and Engagement Studies: Enzyme Assays and Receptor Binding Profiling
No studies have been identified that report the results of enzyme assays or receptor binding profiles for Methyl 2-(4-aminophenylamino)acetate HCl. There is no publicly available data on its specific biological targets.
Investigations into Cellular Pathway Modulation (e.g., Signaling Cascades, Gene Expression Analysis in In Vitro Systems)
There is no published research on the effects of this compound on cellular signaling cascades or gene expression in in vitro systems.
Interactions with Macromolecules: Protein Binding, DNA/RNA Intercalation, and Membrane Interaction Studies
Scientific literature lacks any studies investigating the binding of this compound to proteins, its potential for DNA/RNA intercalation, or its interactions with cellular membranes.
Analysis of Subcellular Localization and Transport Mechanisms within Cellular Models
No information is available regarding the subcellular localization or the mechanisms of transport of this compound within cellular models.
Studies on Potential Biotransformation Pathways and In Vitro Metabolic Stability at the Enzymatic Level
There are no published reports on the biotransformation pathways or the in vitro metabolic stability of this compound.
Modulation of Cellular Processes (e.g., proliferation, apoptosis, differentiation) via Specific Molecular Targets In Vitro
There is no available data from in vitro studies on how this compound may modulate cellular processes such as proliferation, apoptosis, or differentiation, nor have any specific molecular targets for these processes been identified.
Advanced Analytical Methodologies for Research Sample Analysis of Methyl 2 4 Aminophenylamino Acetate Hcl
High-Performance Chromatographic Techniques for Purity Assessment and Separation of Analogues (HPLC, GC, SFC)
Chromatographic methods are the cornerstone of purity assessment and the separation of structurally similar analogues from the main compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages for the analysis of Methyl 2-(4-aminophenylamino)acetate HCl.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for determining the purity of non-volatile, polar organic compounds like this compound. The method separates the target compound from impurities and potential analogues based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution, typically involving a mixture of water (often with acid modifiers like formic or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), is employed to resolve compounds with a range of polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic rings of the analyte exhibit strong absorbance.
Gas Chromatography (GC): GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the relatively low volatility and polar nature of this compound, direct analysis by GC can be challenging. A derivatization step is often required to increase its volatility and thermal stability. For instance, the secondary amine and ester functionalities can be derivatized using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form more volatile silyl derivatives. The derivatized analyte is then separated on a capillary column (e.g., a 5% phenyl-polysiloxane phase) and detected by a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon.
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to both normal-phase HPLC and GC. oxinst.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the main mobile phase, often with a small amount of an organic co-solvent (modifier) like methanol or ethanol (B145695). wikipedia.org SFC offers several advantages, including faster analysis times, reduced solvent consumption, and high separation efficiency, which is particularly beneficial for separating chiral compounds and closely related analogues. nih.govnih.gov For this compound, SFC can provide excellent resolution of process-related impurities and potential stereoisomers if a chiral center is present. The technique's lower viscosity mobile phase allows for higher flow rates without generating excessive backpressure. nih.gov
Table 1: Representative Chromatographic Conditions for Purity Analysis
| Parameter | HPLC | GC (with Derivatization) | SFC |
|---|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | Chiral or Achiral Stationary Phase (e.g., Diol, Amino) |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in Water B: Acetonitrile (Gradient) | Helium or Hydrogen | A: Supercritical CO₂ B: Methanol (Isocratic or Gradient) | | Flow Rate | 1.0 mL/min | 1.2 mL/min | 3.0 mL/min | | Temperature | 30 °C | 80 °C initial, ramp to 280 °C | 40 °C | | Detector | UV-Vis Diode Array (DAD) at 254 nm | Flame Ionization Detector (FID) | UV-Vis Diode Array (DAD) | | Injection Volume | 10 µL | 1 µL (split injection) | 5 µL |
Hyphenated Techniques (LC-MS/MS, GC-MS) for Metabolite Identification (in vitro) and Trace Analysis in Complex Research Matrices
Hyphenated techniques, which couple the separation power of chromatography with the detection specificity and sensitivity of mass spectrometry (MS), are indispensable for identifying metabolites and quantifying trace levels of the compound in complex biological or environmental samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the premier technique for identifying potential metabolites of this compound from in vitro studies (e.g., incubation with liver microsomes or hepatocytes). The LC system separates the parent compound from its metabolites, which are then ionized, typically using electrospray ionization (ESI). A tandem mass spectrometer (like a triple quadrupole or quadrupole time-of-flight) then allows for structural elucidation. The first mass analyzer selects the precursor ion (the molecular ion of the parent drug or a potential metabolite), which is then fragmented in a collision cell. The second mass analyzer separates the resulting product ions, generating a characteristic fragmentation pattern or "fingerprint." Common metabolic pathways for a compound like this include N-dealkylation, hydrolysis of the ester, and hydroxylation of the aromatic rings. These modifications can be identified by the specific mass shifts from the parent compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For trace analysis in matrices where volatility is not a limiting factor (or can be overcome with derivatization), GC-MS offers exceptional sensitivity and selectivity. acs.org After derivatization, the sample is injected into the GC, and components are separated based on their boiling points and interaction with the stationary phase. The eluting compounds enter the mass spectrometer, are typically ionized by electron impact (EI), and the resulting mass spectrum provides structural information. GC-MS is particularly useful for identifying and quantifying trace impurities or degradation products in a relatively clean research sample. The NIST library of mass spectra can be used to tentatively identify unknown peaks.
Table 2: Typical Mass Spectrometry Parameters for Identification and Trace Analysis
| Parameter | LC-MS/MS (for Metabolite ID) | GC-MS (for Trace Impurities) |
|---|---|---|
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Electron Impact (EI) |
| Scan Mode | Full Scan for unknowns, Product Ion Scan for fragmentation | Full Scan (e.g., m/z 50-550) |
| Precursor Ion Selection | Based on predicted metabolite masses | N/A |
| Collision Gas | Argon or Nitrogen | N/A |
| Collision Energy | Ramped (e.g., 10-40 eV) to obtain rich fragmentation | 70 eV |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole | Quadrupole or Ion Trap |
| Data Analysis | Mass defect filtering, comparison of fragmentation patterns | Library search (e.g., NIST), fragmentation analysis |
Spectroscopic Quantification Methods (UV-Vis, Fluorescence) for Research-Scale Determinations
For rapid, research-scale quantification where high sample throughput is needed and the matrix is simple, spectroscopic methods offer a straightforward approach.
UV-Visible (UV-Vis) Spectrophotometry: UV-Vis spectrophotometry is a simple and accessible method for determining the concentration of this compound in solution. The technique relies on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte. mabion.eu The aromatic phenyl rings and the amine auxochrome in the molecule result in strong UV absorbance. A UV-Vis spectrum of the compound in a suitable solvent (e.g., methanol or acetonitrile) would be recorded to determine the wavelength of maximum absorbance (λmax), which is expected to be below 300 nm based on the spectrum of the related compound N-phenylglycine. researchgate.net A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. This method is fast and non-destructive but lacks the specificity of chromatographic techniques. mabion.eu
Fluorescence Spectroscopy: While not all aromatic compounds are highly fluorescent, many aromatic amines exhibit native fluorescence. researchgate.net Fluorescence spectroscopy is inherently more sensitive and selective than UV-Vis absorbance spectroscopy. The analysis involves exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength. However, the fluorescence of amines can be complex and is often subject to quenching by solvents or other molecules in the sample. acs.orgmdpi.com For robust quantification, a derivatization strategy is often employed. Reagents such as fluorescamine or o-phthalaldehyde (OPA) react with primary or secondary amines to produce highly fluorescent products, significantly enhancing detection sensitivity. acs.orgresearchgate.net
Table 3: Spectroscopic Parameters for Quantification
| Parameter | UV-Vis Spectrophotometry | Fluorescence Spectroscopy (Native) |
|---|---|---|
| Solvent | Methanol or Acetonitrile | Deoxygenated Acetonitrile |
| Wavelength(s) | Scan from 200-400 nm to find λmax | Determine Excitation/Emission maxima (e.g., Ex: ~290 nm, Em: ~350 nm) |
| Quantification | Beer-Lambert plot of Absorbance vs. Concentration | Calibration curve of Fluorescence Intensity vs. Concentration |
| Linear Range | Typically 1-100 µg/mL | Typically ng/mL to low µg/mL range |
| Key Consideration | Potential interference from UV-absorbing impurities | Susceptible to quenching; solvent polarity effects |
Electrophoretic Methods for Interaction Studies (e.g., Capillary Electrophoresis for Binding Assays)
Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be adapted to study non-covalent interactions, such as the binding of a small molecule to a protein or other macromolecule.
Affinity Capillary Electrophoresis (ACE): ACE is a powerful tool for characterizing the binding affinity between a ligand (in this case, this compound) and a receptor (e.g., a target protein). wikipedia.orgunl.edu In a typical ACE experiment, the capillary is filled with a buffer containing a fixed concentration of the receptor. A small plug of the ligand is then injected and subjected to an electric field. The apparent electrophoretic mobility of the ligand will change depending on the fraction of time it spends bound to the receptor. By performing a series of experiments with varying concentrations of the receptor in the running buffer, the change in the ligand's mobility can be plotted against the receptor concentration. From this data, the binding constant (Ka) or dissociation constant (Kd) for the interaction can be accurately determined. nih.govresearchgate.netresearchgate.net This method is advantageous due to its low sample consumption and the ability to perform assays in physiologically relevant buffer conditions. researchgate.net
Table 4: Illustrative Conditions for an ACE Binding Assay
| Parameter | Description |
|---|---|
| Capillary | Fused-silica, e.g., 50 µm i.d., 50 cm total length |
| Background Electrolyte (BGE) | Physiologically relevant buffer, e.g., 20 mM Phosphate buffer, pH 7.4 |
| Receptor Concentration | Varied across a range bracketing the expected Kd (e.g., 0-100 µM) in the BGE |
| Analyte (Ligand) Sample | Low concentration of this compound (e.g., 10 µM) in BGE |
| Separation Voltage | 15-25 kV |
| Detection | Direct UV detection at a suitable wavelength (e.g., 254 nm) |
| Data Analysis | Plot of change in electrophoretic mobility vs. receptor concentration; non-linear regression to determine Kd |
Application of Quantitative Nuclear Magnetic Resonance (qNMR) for Accurate Concentration Determination and Reaction Monitoring
Quantitative Nuclear Magnetic Resonance (qNMR) has become a primary analytical method for the accurate determination of concentration and purity without the need for an identical reference standard of the analyte. oxinst.combwise.kr
Accurate Concentration and Purity Determination: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. emerypharma.com To determine the absolute concentration or purity of this compound, a sample is prepared by accurately weighing both the analyte and a certified internal standard of known purity into an NMR tube and dissolving them in a deuterated solvent. The internal standard must have at least one resonance that is well-resolved from any analyte signals. A ¹H NMR spectrum is then acquired under specific, optimized conditions that ensure a quantitative response (e.g., long relaxation delay). By comparing the integrals of a known number of protons from the analyte with the integral of a known number of protons from the internal standard, the exact concentration or purity of the analyte can be calculated with high precision and accuracy. researchgate.netnih.govnih.gov
Reaction Monitoring: qNMR is also a powerful tool for real-time or at-line monitoring of the chemical reaction used to synthesize this compound. beilstein-journals.org By taking aliquots from the reaction mixture at different time points and acquiring their ¹H NMR spectra, the disappearance of starting material signals and the appearance of product signals can be tracked. The relative integrals of these signals allow for the determination of the reaction conversion and the formation of any byproducts over time. This provides valuable kinetic and mechanistic information, aiding in the optimization of reaction conditions.
Table 5: Key Parameters for Quantitative ¹H NMR Analysis
| Parameter | Setting/Consideration | Rationale |
|---|---|---|
| Internal Standard | Maleic acid, Dimethyl sulfone; must be stable, non-volatile, high purity, and have signals clear of analyte peaks | Provides an accurate reference for quantification. |
| Solvent | Deuterated solvent that fully dissolves both analyte and standard (e.g., DMSO-d₆, CDCl₃) | Ensures a homogeneous solution for accurate integration. |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of any proton being integrated | Ensures complete relaxation of all relevant nuclei for an accurate quantitative signal. |
| Pulse Angle | 90° or less | A 90° pulse provides the maximum signal; a smaller angle can be used with a shorter relaxation delay. |
| Number of Scans | Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or higher) | Improves the precision of the integral measurement. |
| Data Processing | Careful phasing, baseline correction, and defining integral regions | Critical for obtaining accurate and reproducible integral values. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
